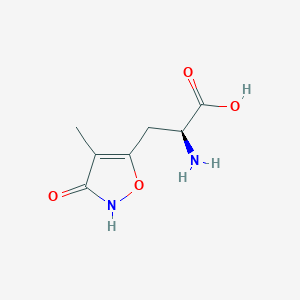
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine
Übersicht
Beschreibung
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, also known as ANPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ANPP is a piperidine derivative and is commonly used as a precursor in the synthesis of fentanyl, a powerful synthetic opioid. However, ANPP has also been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine is not fully understood, but research suggests that it may act on several targets in the body. This compound has been shown to bind to and inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has also been shown to interact with ion channels, which are involved in the transmission of electrical signals in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. Research has shown that this compound can induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death. This compound has also been shown to have neuroprotective effects and can prevent the death of neurons. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. This compound is also readily available and can be purchased from several chemical suppliers. However, this compound is a controlled substance and requires a license to handle and use in laboratory experiments. Additionally, this compound is toxic and can be hazardous if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine. One area of research is the development of this compound derivatives that have improved therapeutic properties. Another area of research is the investigation of the mechanism of action of this compound and its interactions with various targets in the body. Additionally, research is needed to determine the safety and efficacy of this compound in human clinical trials for the treatment of cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and can prevent the death of neurons.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-6-4-14(5-7-16)18-12-8-15(9-13-18)17-10-2-1-3-11-17/h4-7,15H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHQOUUEVQAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290016 | |
| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211247-61-9 | |
| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211247-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one](/img/structure/B3251674.png)








![2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)-](/img/structure/B3251747.png)



